molecular formula C17H21N3O2S B7165484 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide

Cat. No.: B7165484
M. Wt: 331.4 g/mol
InChI Key: TYBOOYNLOSTGJF-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a thiazole carboxamide moiety

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-14(11-23-19-12)17(21)18-13-7-9-20(10-8-13)15-5-3-4-6-16(15)22-2/h3-6,11,13H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBOOYNLOSTGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling Reactions: The final step involves coupling the piperidine, methoxyphenyl, and thiazole moieties under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide
  • 2-(4-methoxyphenyl)-N-(4-piperidinyl)benzamide

Uniqueness

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-methyl-1,2-thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features

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